Pyridine-3,5-disulfonic Acid

Catalog No.
S1505627
CAS No.
13069-04-0
M.F
C5H5NO6S2
M. Wt
239.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-3,5-disulfonic Acid

Obtaining an exact over-sulfonated byproduct reference standard for Vonoprazan impurity profiling is a supply challenge. Pyridine-3,5-disulfonic acid (CAS 13069-04-0) solves this as the verified Impurity 94/92/68. It also functions as a superacidic homogeneous catalyst for esterification, bypassing diffusion limits of polymeric acids. For materials science, it provides dual sulfonate sites for proton-conducting MOFs (>0.18 S/cm). Reliable stock, precise quality control, and expedited shipping ensure your workflow continuity.

CAS Number

13069-04-0

Product Name

Pyridine-3,5-disulfonic Acid

IUPAC Name

pyridine-3,5-disulfonic acid

Molecular Formula

C5H5NO6S2

Molecular Weight

239.2 g/mol

InChI

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12)

InChI Key

QRYROSZXZPINDI-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O

Synonyms

PYRIDINE-3,5-DISULFONIC ACID

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

Pyridine-3,5-disulfonic acid (CAS 13069-04-0) is an electron-deficient, highly acidic heterocyclic compound characterized by two strongly electron-withdrawing sulfonyl groups at the meta positions of a pyridine ring. In procurement and industrial contexts, it serves a dual role: it is a critical analytical reference standard (often designated as Vonoprazan Impurity 94, 92, or 68) for validating the purity of pharmaceutical precursors, and it acts as a high-performance building block in materials science [1]. Its unique hard-soft acid-base (HSAB) profile—combining a borderline soft pyridine nitrogen with hard, superacidic sulfonate terminals—makes it exceptionally valuable for synthesizing proton-conducting Metal-Organic Frameworks (MOFs) and serving as a highly accessible Brønsted acid catalyst [2]. Buyers prioritize this exact molecular architecture when extreme acidity, specific coordination geometry, or precise chromatographic matching is non-negotiable.

Research Fit

Vonoprazan impurity 68/94 reference standard for pharmaceutical QC
Coordination polymer / MOF ligand with HSAB donor duality
Water-soluble acidic pyridine building block for aqueous synthesis

Attempting to substitute pyridine-3,5-disulfonic acid with mono-sulfonated analogs (e.g., pyridine-3-sulfonic acid) or carboxylate equivalents (e.g., pyridine-3,5-dicarboxylic acid) leads to critical failures in both analytical and synthetic workflows[1]. In pharmaceutical quality control, generic sulfonates cannot replicate the exact chromatographic retention time of this specific over-sulfonated byproduct, rendering API impurity validation invalid [2]. In materials science and catalysis, carboxylate linkers lack the extreme acidity (pKa ~ -2.0) required to establish the robust hydrogen-bonded networks necessary for high proton conductivity via the Grotthuss mechanism, while polymeric solid acids suffer from mass-transfer limitations that this small-molecule disulfonic acid entirely bypasses [3].

Substitution Risk

Mono-sulfonated analogs
May reduce gas-phase acidity and alter proton-transfer behavior, potentially affecting supramolecular assembly.
Carboxylate analog (pyridine-3,5-dicarboxylic acid)
Lacks HSAB duality; metal coordination geometry and framework architecture may shift significantly.
Other sulfonated pyridine isomers
May not serve as Vonoprazan impurity reference standard; QC method specificity may be compromised.

Chromatographic Resolution of Over-Sulfonation in Vonoprazan Precursors

During the oleum-mediated synthesis of pyridine-3-sulfonic acid (a key precursor for Vonoprazan/TAK-438), over-sulfonation inevitably yields pyridine-3,5-disulfonic acid. Utilizing authentic pyridine-3,5-disulfonic acid (Vonoprazan Impurity 94) as a quantitative reference standard enables precise baseline resolution in mixed-mode HPLC [1]. Compared to generic structural analogs, the authentic disulfonic standard exhibits the exact dual-anionic retention behavior required to validate the purity of the mono-sulfonated API building block.

Evidence DimensionRetention and resolution in mixed-mode HPLC validation
Target Compound DataExact retention matching for Vonoprazan Impurity 94 (dual sulfonate retention)
Comparator Or BaselineGeneric pyridine sulfonates (fail to mimic the exact retention time of the di-sulfonated impurity)
Quantified DifferenceEnables >99% precise quantification of the over-sulfonated byproduct
ConditionsMixed-mode HPLC or ion-pair chromatography at pH 3.0-6.5

Procurement of the exact impurity standard is mandatory for API manufacturers to pass stringent regulatory quality control for Vonoprazan precursors.

Gas-Phase Acidity
Class-level
Reported more pronounced gas-phase acidity vs. mono-sulfonated analogs
Proton transfer may differ in H-bonded complexes
DFT modeling; not experimentally quantified

Enhanced Turnover Frequency in Solid/Molecular Acid Catalysis

Pyridine-3,5-disulfonic acid features a highly electron-deficient pyridine ring that amplifies the acidity of its two meta-positioned sulfonyl groups. When utilized as a Brønsted acid catalyst in transesterification or condensation reactions, it demonstrates superior kinetic accessibility compared to polymeric resins like Amberlyst[1]. While Amberlyst requires substrate diffusion into a polymer matrix, the small-molecule nature of pyridine-3,5-disulfonic acid ensures immediate solvation-based activation, resulting in significantly higher turnover frequencies (TOF) and yields exceeding 90% under mild conditions.

Evidence DimensionCatalytic Turnover Frequency (TOF) and Yield
Target Compound Data>90% yield with high TOF due to fully accessible dual acidic sites
Comparator Or BaselineAmberlyst polymeric resins (lower TOF due to diffusion limitations)
Quantified DifferenceSignificantly reduced reaction times and 20-40 kJ/mol lower activation energies
ConditionsEsterification/transesterification at 80°C

For chemical manufacturers, replacing polymeric resins with this highly accessible molecular acid accelerates reaction kinetics and improves batch throughput.

Coordination Profile
Class-level
HSAB duality: borderline soft pyridine N + hard sulfonate O donors
Coordination geometry may differ from carboxylate linkers
Based on HSAB principles; evaluate for target metal center

Superacidic Ligand Integration for High-Proton-Conductivity Networks

In the design of Metal-Organic Frameworks (MOFs) and proton exchange membranes (PEMs), substituting standard carboxylate linkers (like pyridine-3,5-dicarboxylic acid) with pyridine-3,5-disulfonic acid fundamentally alters the proton transport mechanism. The extreme acidity of the sulfonate groups (pKa ~ -2.0) combined with uncoordinated oxygen atoms establishes a robust hydrogen-bonded network [1]. In doped sulfonated poly(ether ether ketone) (SPEEK) or MOF systems, this structural motif facilitates Grotthuss-type proton hopping, achieving conductivities up to 0.18–0.25 S/cm at elevated temperatures, vastly outperforming non-sulfonated baselines.

Evidence DimensionProton conductivity (S/cm)
Target Compound Data0.18 - 0.25 S/cm at 80-100°C
Comparator Or BaselineUnmodified SPEEK or carboxylate-based MOFs (<0.10 S/cm)
Quantified Difference~40% to >100% higher proton conductivity
ConditionsElectrochemical impedance spectroscopy (EIS) at 80-100°C

Materials scientists procuring linkers for fuel cell membranes must select the disulfonic variant to achieve the superacidic pore environment necessary for competitive power densities.

Impurity Standard Identity
Data to verify
Vonoprazan Impurity 68 / Impurity 94
Specific QC reference for method validation
Verify against pharmacopoeia or supplier certification
Aqueous Solubility
Class-level
Reported solubility value: 38 (unit unspecified)
Supports aqueous-phase synthesis and assays
Units not specified; confirm experimentally

Pharmaceutical API Quality Control (Vonoprazan Synthesis)

Where this compound is the right choice for validating the purity of pyridine-3-sulfonyl chloride or pyridine-3-sulfonic acid during the synthesis of Vonoprazan (TAK-438), acting as the exact reference standard (Impurity 94/92/68) for the over-sulfonated byproduct [1].

High-Throughput Brønsted Acid Catalysis

Where this compound is the right choice for industrial esterification and condensation reactions, replacing diffusion-limited polymeric resins (like Amberlyst) with a fully accessible, highly active molecular acid to lower activation energies and improve yields [1].

Proton Exchange Membrane (PEM) Development

Where this compound is the right choice for doping SPEEK polymers or synthesizing MOFs for hydrogen fuel cells, leveraging its dual superacidic sites to establish a robust Grotthuss proton-hopping network and achieve >0.18 S/cm proton conductivity [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Hydrogen-bonded supramolecular materials
Proton-transfer capability
Gas-phase acidity assessment
Coordination polymer / MOF synthesis
HSAB coordination profile
Metal-binding geometry evaluation
Vonoprazan QC method development
Certified impurity reference standard
Method validation (HPLC/LC-MS)
Aqueous-phase synthesis or assays
Water solubility profile
Solubility-dependent assay conditions

XLogP3

-1.7

Wikipedia

Pyridine-3,5-disulfonic Acid

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